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Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

Cat. No.: B15542227 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals resolve

issues of high background in Myelin Basic Protein (MBP) (68-86) ELISpot assays.

Frequently Asked Questions (FAQs)
Q1: What is a common cause of high background in an ELISpot assay?

High background in ELISpot assays can manifest as a general darkening of the membrane or

as a high number of non-specific spots.[1][2] Common causes include inadequate washing,

non-specific antibody binding, contaminated reagents, or issues with the cells themselves.[1][3]

Q2: Can the serum in my culture medium contribute to high background?

Yes, serum is a frequent source of high background. It can contain endogenous cytokines,

heterophilic antibodies that cross-link the capture and detection antibodies, or be mitogenic,

causing non-specific cell activation.[1][4][5] It is highly recommended to pre-screen different

serum batches or, preferably, use serum-free media to minimize this variability and risk of

contamination.[4][5][6]

Q3: How does cell viability affect the background of an ELISpot assay?

Poor cell viability can lead to high background staining.[3][7] Dead cells can release

substances that contribute to non-specific signal. It is crucial to ensure high cell viability,
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typically above 95%, before starting the assay.[8] For cryopreserved cells, a resting period of at

least one hour after thawing is recommended to allow for the removal of cellular debris.[8][9]

Q4: Can I do anything to rescue a plate with high background after it has been developed?

Unfortunately, once the plate is developed, it is generally not possible to reverse high

background staining. The key is to identify the source of the problem and optimize the protocol

for future assays.

Q5: What is an acceptable level of background spots in negative control wells?

While this can vary between laboratories and specific experimental conditions, a "typical"

background level for IFN-γ ELISpot is considered to be below 6 spots per 100,000 peripheral

blood mononuclear cells (PBMCs).[10] It is important to compare the spot count in your

antigen-stimulated wells to your negative control wells to determine a true positive response.

[10]

Troubleshooting Guide
High background can obscure specific responses and compromise the validity of your results.

The following table summarizes potential causes and recommended solutions.
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Potential Cause Description Recommended Solutions

Inadequate Washing

Insufficient removal of

unbound reagents (antibodies,

streptavidin-enzyme

conjugate) or cells.[1][11]

Foam formation during

washing can also prevent

effective cleaning.[11]

Increase the number and vigor

of wash steps.[11] Ensure all

surfaces of the well are

washed, including both sides

of the membrane after

removing the underdrain.[12]

[13] Use a wash bottle with a

wider spout to prevent

foaming.[11] If using an

automated plate washer,

consider increasing the

number of washes by 1.5 times

compared to manual washing.

[3]

Reagent Issues

Contamination of buffers,

media, or antibody solutions

with bacteria, fungi, or

endotoxins can lead to non-

specific cell activation.[1][10]

Aggregates in antibody or

substrate solutions can also

cause artifacts.[10]

Use sterile technique

throughout the procedure.[8]

[11] Filter reagents, especially

secondary antibodies, if

aggregates are suspected.[10]

[13][14] Prepare fresh

substrate solutions for each

experiment and protect them

from light.[2]

Cell-Related Problems

High cell density can lead to

overcrowding and non-specific

activation.[10] Carryover of

cytokines from a pre-

stimulation step can also

cause a general darkening of

the membrane.[2][3]

Spontaneous secretion from

cells, especially

monocytes/macrophages, can

occur.[1]

Optimize the number of cells

per well; a typical range is 2-

4x10^5 PBMCs per well.[9][15]

Thoroughly wash cells after

any pre-incubation steps

before adding them to the

ELISpot plate.[2][3]
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Non-Specific Antibody Binding

The blocking step may be

insufficient, or the serum used

for blocking or in the culture

medium may contain cross-

reactive components.[1]

Excess concentrations of

detection antibody or enzyme

conjugate can also contribute

to background.[3]

Use a high-quality blocking

buffer, such as 5% BSA or

serum-free alternatives.[16]

[17] Consider heat-inactivating

serum to reduce the activity of

complement and other factors.

[11] Optimize the

concentrations of your

detection antibody and

streptavidin-enzyme

conjugate.[3][11]

Plate Development

Over-development of the plate

due to prolonged incubation

with the substrate can lead to

a high background color.[1][12]

Monitor spot development

under a microscope and stop

the reaction as soon as distinct

spots appear.[11][13] Reduce

the substrate incubation time.

[11][12]

Plate Handling and Incubation

Stacking plates during

incubation can lead to uneven

temperature distribution.[2][3]

Moving or jarring the plate

during cell incubation can

cause spots to become diffuse

or create a "smear"

background.[3][11] Improper

drying can also affect the final

appearance.[12]

Do not stack plates in the

incubator.[2] Avoid moving the

plates during the cell

incubation period.[11] Ensure

the plate is completely dry

before reading; drying

overnight at 4°C can improve

the contrast between spots

and the background.[3][12]

Experimental Protocols
Optimized Plate Washing Protocol
This protocol is designed to minimize background by ensuring the thorough removal of

unbound reagents.
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Post-Cell Incubation Wash: After incubating the cells, aspirate the cells and wash the wells 3-

5 times with 200 µL of PBS per well.

Post-Detection Antibody Incubation: Following incubation with the biotinylated detection

antibody, remove the plate's underdrain.[1] Wash both sides of the membrane with distilled

water.[12] Then, wash the wells 5 times with PBS.

Post-Enzyme Conjugate Incubation: After incubation with the streptavidin-enzyme conjugate,

wash both sides of the membrane under running distilled water to remove any reagents that

may have leaked through.[9] Then, wash the wells 5 times with PBS.

Final Wash: Before adding the substrate, perform a final wash of both sides of the

membrane with distilled water.[12]

Cell Preparation Protocol for Cryopreserved PBMCs
Proper handling of cryopreserved cells is critical to ensure high viability and reduce

background.

Thawing: Thaw the vial of cells rapidly in a 37°C water bath.[8]

Initial Dilution: Gently transfer the cells to a 50 mL conical tube containing at least 15 mL of

pre-warmed, serum-free culture medium.[4][8]

Washing: Centrifuge the cells at 200 x g for 8 minutes.[15] Discard the supernatant and

gently resuspend the cell pellet in fresh medium. Repeat the wash step.

Resting: After the final wash, resuspend the cells in culture medium and allow them to rest

for at least one hour at 37°C in a CO2 incubator.[8][9] This allows the cells to recover and

helps to remove debris from dead cells.

Counting and Resuspension: After the resting period, perform a cell count using a viability

dye (e.g., trypan blue) to ensure viability is >95%.[8] Resuspend the cells to the desired

concentration in the appropriate medium for the assay.

Visualizations
Standard ELISpot Workflow
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Plate Preparation Assay Procedure Analysis
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Caption: A generalized workflow for the MBP (68-86) ELISpot assay.

Troubleshooting Decision Tree for High Background

High Background
Observed

What does the
background look like?

General Darkening of
Membrane

General Darkening

High Number of
Non-Specific Spots

Discrete Spots

Check for carryover of
cytokines from pre-stimulation.

Solution: Wash cells thoroughly.

Review substrate incubation time.
Solution: Reduce development time.

Evaluate blocking efficacy.
Solution: Try alternative blocking buffer.

Assess serum quality.
Solution: Use serum-free medium.

Review washing procedure.
Solution: Increase wash steps/vigor.

Check for reagent contamination.
Solution: Use sterile technique, filter reagents.

Optimize cell number.
Solution: Titrate cell concentration.

Assess cell viability.
Solution: Ensure >95% viability, rest cells.
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Caption: A decision tree to diagnose high background in ELISpot assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]

2. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]

3. merckmillipore.com [merckmillipore.com]

4. immunospot.com [immunospot.com]

5. Serum-free Cell Culture Media | ImmunoSpot® [immunospot.com]

6. etheses.bham.ac.uk [etheses.bham.ac.uk]

7. mabtech.com [mabtech.com]

8. creative-biolabs.com [creative-biolabs.com]

9. ELISPOT protocol | Abcam [abcam.com]

10. mabtech.com [mabtech.com]

11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

12. High background ELISPOT | Abcam [abcam.com]

13. abcam.co.jp [abcam.co.jp]

14. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC
[pmc.ncbi.nlm.nih.gov]

15. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]

16. researchgate.net [researchgate.net]

17. resources.biomol.com [resources.biomol.com]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting High
Background in MBP (68-86) ELISpot Assays]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15542227#troubleshooting-high-background-in-
mbp-68-86-elispot-assay]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15542227?utm_src=pdf-custom-synthesis
https://www.ucytech.com/troubleshooting-t-cell-elispot-assay
https://www.ucytech.com/troubleshooting-b-cell-elispot-assay
https://www.merckmillipore.com/INTL/en/life-science-research/cell-culture-systems/cell-growth/multiscreen/troubleshooting-your-ELISpot-assay/romb.qB.hVsAAAFP3OxFgZQ1,nav
https://immunospot.com/pub/media/mageplaza/product_attachments/attachment_file/p/r/protocols-guidelines_for_pbmc_022717.pdf
https://immunospot.com/serum-free-cell-culture-media
https://etheses.bham.ac.uk/id/eprint/4550/5/Lom13Mres_part_2.pdf
https://www.mabtech.com/knowledge-hub/7-common-elispot-mistakes
https://www.creative-biolabs.com/elispot-protocol.html
https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://www.mabtech.com/knowledge-hub/understanding-background-spots-negative-controls-elispot-and-fluorospot
https://www.antibody-creativebiolabs.com/elispot-troubleshooting.htm
https://www.abcam.com/en-us/technical-resources/troubleshooting/high-background-elispot
https://www.abcam.co.jp/ps/pdf/protocols/elispot_troubleshooting.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://www.ucytech.com/cell-sample-preparation-t-cell-ELISPOT
https://www.researchgate.net/post/How_do_I_avoid_background_staining_in_ELISPOT
https://resources.biomol.com/biomol-blog/choosing-the-right-elisa-blocking-buffer
https://www.benchchem.com/product/b15542227#troubleshooting-high-background-in-mbp-68-86-elispot-assay
https://www.benchchem.com/product/b15542227#troubleshooting-high-background-in-mbp-68-86-elispot-assay
https://www.benchchem.com/product/b15542227#troubleshooting-high-background-in-mbp-68-86-elispot-assay
https://www.benchchem.com/product/b15542227#troubleshooting-high-background-in-mbp-68-86-elispot-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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